molecular formula C8H14ClNO4 B12301933 Boc-beta-chloro-L-alanine

Boc-beta-chloro-L-alanine

Katalognummer: B12301933
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: NMRCVEILBKVWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-chloro-L-alanine typically involves the protection of the amino group of beta-chloro-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting beta-chloro-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-beta-chloro-L-alanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of substituted alanine derivatives.

    Deprotection Reactions: Formation of beta-chloro-L-alanine.

    Coupling Reactions: Formation of dipeptides or longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Boc-beta-chloro-L-alanine is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of Boc-beta-chloro-L-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Beta-chloro-L-alanine: Lacks the Boc protection, making it more reactive.

    Boc-L-alanine: Similar structure but without the chlorine atom.

    Beta-chloro-DL-alanine: A racemic mixture of both enantiomers.

Uniqueness

Boc-beta-chloro-L-alanine is unique due to its combination of the Boc protecting group and the chlorine atom on the beta carbon. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research.

Eigenschaften

Molekularformel

C8H14ClNO4

Molekulargewicht

223.65 g/mol

IUPAC-Name

3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)

InChI-Schlüssel

NMRCVEILBKVWIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.